![molecular formula C20H14ClNO B597241 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile CAS No. 1355247-40-3](/img/structure/B597241.png)
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile
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Overview
Description
“4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” is a chemical compound with the molecular formula C20H14ClNO. It has a molecular weight of 319.78 and its IUPAC name is 2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile .
Molecular Structure Analysis
The molecular structure of “4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” includes a benzyloxy group attached to a phenyl ring, which is further connected to a 2-chlorobenzonitrile group . Unfortunately, detailed structural analysis or 3D conformations are not available in the search results.Physical And Chemical Properties Analysis
The compound “4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile” has a molecular weight of 319.78 and a complexity of 411. It has a heavy atom count of 23 and a topological polar surface area of 33Ų .Scientific Research Applications
Anticancer Activity
A novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized and evaluated its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines viz. MCF-7 (breast cancer), A549 (non-small lung tumour), HCT-116 (colon cancer) and SiHa (cancerous tissues of the cervix uteri) .
Tubulin Polymerization Inhibitory Activity
Some (E)-3-(3-(4-(benzyloxy)phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one conjugates were designed, synthesized, characterized by 1H, 13C NMR, and ESI-MS, and evaluated for tubulin polymerization inhibitory activity .
In Vitro Cytotoxicity
The same conjugates were also evaluated for in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, as well as a normal cell line (HEK-293T) .
Molecular Docking
The compounds were also tested to determine their binding modes at the colchicine-binding site of tubulin protein (PDB ID-3E22) .
In Silico ADME Prediction
The conjugates were subjected to in silico ADME prediction to assess their drug-like properties .
Bioactivity Study
A bioactivity study was conducted on the conjugates to evaluate their potential as therapeutic agents .
Mechanism of Action
Target of Action
The primary target of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is the Epidermal Growth Factor Receptor (EGFR) kinase . EGFR kinase is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile interacts with its target, EGFR kinase, by binding to the hinge region of the ATP binding site of the kinase . This interaction inhibits the kinase activity of EGFR, leading to a decrease in cell proliferation and growth.
Pharmacokinetics
It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration This suggests that the compound may have good bioavailability when administered intravenously
Result of Action
The result of the action of 4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile is a decrease in cell proliferation and growth. This is due to its inhibitory effect on EGFR kinase, which plays a crucial role in these cellular processes . Therefore, the compound may have potential therapeutic applications in conditions characterized by overactive EGFR signaling, such as certain types of cancer.
properties
IUPAC Name |
2-chloro-4-(3-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSIWQJLJUKVBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742763 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Benzyloxy)phenyl]-2-chlorobenzonitrile | |
CAS RN |
1355247-40-3 |
Source
|
Record name | 3'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70742763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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